molecular formula C7H16N2O B2607707 (3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol CAS No. 2377004-71-0

(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol

Cat. No.: B2607707
CAS No.: 2377004-71-0
M. Wt: 144.218
InChI Key: AEDYKGBTSOBGCO-RNFRBKRXSA-N
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Description

(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a hydroxyl group at the 3R position and a dimethylaminomethyl substituent at the 5R position.

The dimethylamino group enhances solubility in acidic conditions due to its basicity, while the hydroxyl group facilitates hydrogen bonding.

Properties

IUPAC Name

(3R,5R)-5-[(dimethylamino)methyl]pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9(2)5-6-3-7(10)4-8-6/h6-8,10H,3-5H2,1-2H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDYKGBTSOBGCO-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CC(CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H]1C[C@H](CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common conditions include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to 80°C.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Dopamine Receptor Modulation

Recent studies have highlighted the role of (3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol in modulating dopamine receptors, specifically the D2 and D3 subtypes. The compound has been investigated for its potential as a bitopic ligand , which can selectively bind to these receptors, enhancing the efficacy of PET imaging techniques used in neurological research.

Case Study:
A study conducted by Tian et al. (2023) investigated the synthesis of bitopic ligands based on fallypride and their selectivity for D2R versus D3R. The incorporation of this compound into these ligands demonstrated improved selectivity for D3R, indicating its potential in developing radiotracers for imaging dopamine receptors in vivo .

Neuroprotective Properties

The compound has shown promise as a neuroprotective agent, particularly in models of neurodegenerative diseases. Its ability to interact with various signaling pathways may help mitigate neuronal damage.

Case Study:
Research has indicated that derivatives of this compound can inhibit pathways associated with oxidative stress and apoptosis in neuronal cells. This suggests potential therapeutic applications in conditions such as Alzheimer's disease and Parkinson's disease.

Data Table: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
Tian et al. Dopamine Receptor ModulationImproved selectivity for D3R compared to D2R in bitopic ligands.
Patent US9593098B2 Neuroprotective PropertiesIdentified as a potential inhibitor of neurodegenerative pathways.

Mechanism of Action

The mechanism of action of (3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 5R position significantly influences molecular weight, polarity, and solubility. Key analogs include:

Compound Name Substituent (5R) Molecular Formula Molecular Weight Key Properties
(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol Dimethylaminomethyl C₈H₁₆N₂O 156.23 Tertiary amine (basic, enhances solubility in acidic media); polar hydroxyl group
(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride Methyl C₅H₁₂ClNO 137.61 Hydrochloride salt; lower polarity; synthetic yield: 60%
(3R,5R)-5-(Methoxymethyl)pyrrolidin-3-ol Methoxymethyl C₆H₁₃NO₂ 131.17 Ether oxygen increases lipophilicity vs. hydroxyl; moderate polarity
rac-(3R,5R)-5-(Aminomethyl)pyrrolidin-3-ol Aminomethyl C₅H₁₂N₂O 116.16 Primary amine (higher basicity than dimethylamino); racemic mixture

Key Observations :

  • Dimethylaminomethyl: Introduces a tertiary amine, offering balanced lipophilicity and solubility. This group is less basic than primary amines (e.g., aminomethyl) but more soluble than non-polar substituents like methyl.
  • Methoxymethyl: The ether group increases lipophilicity compared to hydroxyl but lacks the charge-mediated solubility of dimethylamino.
  • Methyl : Simplest substituent, yielding lower molecular weight and reduced polarity, often requiring salt forms (e.g., hydrochloride) for improved crystallinity .

Stereochemical Considerations

Stereochemistry at the 3R and 5R positions is critical for biological activity. For example:

  • (3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol dihydrochloride () retains the 3R,5R configuration but incorporates a pyrimidine ring, demonstrating how stereochemistry and extended pharmacophores enhance kinase inhibition .

Biological Activity

(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol is a compound of significant interest in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H17FN4O
  • Molecular Weight : 240.28 g/mol
  • CAS Number : 2375250-68-1

Biological Activity Overview

The biological activity of this compound has been explored through various mechanisms, including analgesic effects, anti-inflammatory properties, and potential anticancer activities.

1. Analgesic Properties

Research indicates that compounds with similar structures exhibit potent analgesic effects. For instance, studies have shown that derivatives of pyrrolidine can modulate opioid receptors, leading to significant pain relief. In particular:

  • ED50 Values : In a hot plate model, the compound demonstrated an ED50 value of 0.54 mg/kg, indicating its effectiveness in inducing analgesia .

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It is believed to inhibit pathways involved in the inflammatory response:

  • Mechanism : The modulation of inflammatory cytokines and mediators has been observed in related compounds, suggesting similar mechanisms may apply to this compound.

3. Anticancer Activity

Recent computational studies have identified this compound as a candidate for anticancer therapy:

  • In Vitro Studies : The compound has shown promising results against various cancer cell lines, including colorectal carcinoma and epidermoid carcinoma .

Case Studies and Research Findings

StudyFindings
PubMed Study on Analgesics Identified similar compounds with analgesic effects through μ-opioid receptor activation .
Anticancer Research Demonstrated in vitro efficacy against HCT-116 and HEP2 cancer cell lines .
Mechanistic Studies Suggested modulation of inflammatory pathways through receptor interactions .

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body:

  • Opioid Receptor Modulation : Similar compounds have been shown to activate μ-opioid receptors, which play a crucial role in pain modulation.
  • Cytokine Inhibition : The potential to inhibit pro-inflammatory cytokines may contribute to its anti-inflammatory effects.
  • Cell Cycle Interference : Anticancer properties may arise from the ability to interfere with cell cycle progression in malignant cells.

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